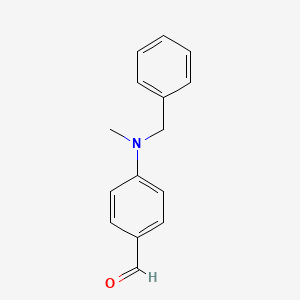

4-(N-Benzyl-N-methylamino)benzaldehyde

描述

Significance of Arylaldehydes in Advanced Synthetic Methodologies

Aromatic aldehydes, or arylaldehydes, are a cornerstone of organic synthesis, prized for their versatility as fundamental intermediates. nih.govresearchgate.net Their importance is rooted in the reactivity of the aldehyde group, which is readily transformed into a wide array of other functionalities. fiveable.menumberanalytics.com These compounds serve as crucial precursors in the synthesis of fine chemicals, pharmaceuticals, agrochemicals, dyes, and fragrances. numberanalytics.comnumberanalytics.com

The aldehyde functional group's electrophilic carbonyl carbon is susceptible to nucleophilic attack, making it a key participant in numerous carbon-carbon bond-forming reactions. fiveable.me This includes classic reactions like the Wittig, Grignard, and aldol (B89426) reactions, as well as modern transition-metal-catalyzed cross-coupling reactions. nih.govacs.org For instance, arylaldehydes can be used as unconventional electrophilic partners in nickel-catalyzed Suzuki-Miyaura cross-couplings. nih.gov Their ability to engage in condensation reactions, such as the formation of Schiff bases, further broadens their synthetic utility. wisdomlib.org The electron-withdrawing nature of the aldehyde group also influences the reactivity of the aromatic ring, directing electrophilic substitution primarily to the meta-position. numberanalytics.com This diverse reactivity profile makes arylaldehydes indispensable building blocks in the construction of complex molecular architectures, including the total synthesis of natural products. rsc.org

Strategic Importance of N-Substituted Benzylamines in Chemical Design

N-substituted benzylamines are a class of compounds with significant strategic importance in chemical design, particularly within medicinal chemistry and materials science. The benzylamine (B48309) scaffold is a prevalent moiety in a multitude of biologically active compounds and FDA-approved pharmaceuticals. wikipedia.orgresearchgate.net The benzyl (B1604629) group can serve as a "masked" form of ammonia; after N-alkylation, the benzyl group can be conveniently removed by hydrogenolysis, revealing a primary or secondary amine. wikipedia.org

The substitution pattern on both the nitrogen atom and the aromatic ring allows for fine-tuning of the molecule's steric and electronic properties. This modulation is critical in drug discovery for optimizing ligand-receptor interactions. nih.gov For example, N-benzyl substituted phenethylamines and tryptamines have been extensively studied for their pharmacological activities. nih.gov Beyond pharmaceuticals, N-substituted benzylamines are valuable precursors for polymers and other advanced materials. nih.govmdpi.com Their role as versatile intermediates is also highlighted in various synthetic transformations, including three-component reactions for creating more complex amine derivatives. mdpi.com

4-(N-Benzyl-N-methylamino)benzaldehyde as a Versatile Multifunctional Synthon

The aldehyde group provides a reactive site for nucleophilic addition, condensation, and oxidation/reduction reactions, characteristic of arylaldehydes. ontosight.ai Simultaneously, the tertiary amine offers a point for further chemical modification and introduces basicity to the molecule. ontosight.ai The synthesis of this compound can be achieved through methods such as the reaction between 4-aminobenzaldehyde (B1209532) and benzylmethylamine. ontosight.ai Due to this combination of reactive sites, this compound and its derivatives are explored for applications in the development of dyes, novel materials, and as intermediates in the synthesis of potential pharmaceuticals. ontosight.ai

| Property | Value |

|---|---|

| IUPAC Name | 4-(benzyl(methyl)amino)benzaldehyde |

| Molecular Formula | C15H15NO |

| Molecular Weight | 225.29 g/mol |

| CAS Number | 1215-41-4 |

Overview of Research Trajectories for Structurally Related Chemical Entities

Research into compounds structurally related to this compound is active and follows several key trajectories. A major area of focus is the synthesis and application of various 4-(dialkylamino)benzaldehydes. For instance, 4-(dimethylamino)benzaldehyde (B131446) is a well-known reagent (Ehrlich's reagent) and its alkylation has been studied, revealing that the site of electrophilic attack (nitrogen vs. oxygen) can be controlled by the choice of alkylating agent. researchgate.net Another related compound, 4-(diphenylamino)benzaldehyde, is a key intermediate in materials science, particularly for organic electronics like OLEDs, where the diarylamine moiety acts as a hole-transporting unit. Synthetic routes to this compound, such as the Vilsmeier-Haack reaction or palladium-catalyzed Buchwald-Hartwig amination, are well-established. chemicalbook.com

Furthermore, research extends to aminobenzaldehydes with different substitution patterns, such as 2-aminobenzaldehyde (B1207257) oxime analogs, which have been investigated as potential inhibitors for enzymes involved in inflammatory diseases. nih.gov The synthesis of diverse N-benzylamine derivatives, often through reductive amination of benzaldehyde (B42025) with various primary amines, remains a cornerstone of medicinal chemistry for creating libraries of potential drug candidates. google.com The overarching trend is to synthesize novel derivatives by modifying the substituents on the amino group or the aromatic ring to fine-tune the electronic and steric properties for specific applications in pharmacology and materials science. rsc.org

Structure

3D Structure

属性

IUPAC Name |

4-[benzyl(methyl)amino]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-16(11-13-5-3-2-4-6-13)15-9-7-14(12-17)8-10-15/h2-10,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKGOYYFLICJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570838 | |

| Record name | 4-[Benzyl(methyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215-41-4 | |

| Record name | 4-[Benzyl(methyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 N Benzyl N Methylamino Benzaldehyde and Analogues

Methodologies for Benzylation of Amines in Aldehyde Precursors

The formation of the N-benzyl-N-methylamino group is a critical step in the synthesis of the target compound. This can be achieved either by introducing the benzyl (B1604629) group to a pre-existing N-methylamino benzaldehyde (B42025) or by constructing the tertiary amine prior to the formylation of the aromatic ring.

Reductive Amination Protocols for N-Benzyl-N-methylamino Moiety Formation

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds and is particularly effective for the synthesis of secondary and tertiary amines. libretexts.orgmasterorganicchemistry.comchemistrysteps.com This one-pot reaction typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. libretexts.orgchemistrysteps.com

The synthesis of the N-benzyl-N-methylamino moiety can be approached by the reductive amination of benzaldehyde with 4-(methylamino)benzaldehyde. In this process, 4-(methylamino)benzaldehyde reacts with benzaldehyde to form an iminium ion intermediate. This intermediate is subsequently reduced by a suitable hydride reducing agent to yield 4-(N-Benzyl-N-methylamino)benzaldehyde.

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) can also be employed. mdma.ch The choice of reducing agent is crucial; for instance, NaBH₃CN is often preferred as it is selective for the reduction of the iminium ion in the presence of the aldehyde starting material. masterorganicchemistry.comchemistrysteps.com

The general mechanism involves the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the iminium ion. A hydride source then reduces the iminium ion to the tertiary amine. chemistrysteps.comyoutube.com

Alternatively, the N-benzyl-N-methylamino group can be pre-formed by the reductive amination of a suitable amine with benzaldehyde, followed by subsequent functionalization of the aromatic ring. For example, N-methylaniline can be reacted with benzaldehyde under reductive amination conditions to form N-benzyl-N-methylaniline, which can then be formylated.

Table 1: Reductive Amination Conditions for Tertiary Amine Synthesis

| Amine Precursor | Carbonyl Compound | Reducing Agent | Solvent | Conditions | Product | Ref. |

| 4-(Methylamino)benzaldehyde | Benzaldehyde | NaBH₃CN | Methanol | Mild Acidic pH | This compound | masterorganicchemistry.comchemistrysteps.com |

| N-Methylaniline | Benzaldehyde | H₂/Pd-C | Ethanol (B145695) | RT, Atmospheric Pressure | N-Benzyl-N-methylaniline | mdma.ch |

| Secondary Amine | Aldehyde/Ketone | NaBH(OAc)₃ | Dichloroethane | Room Temperature | Tertiary Amine | masterorganicchemistry.comcommonorganicchemistry.com |

Nucleophilic Substitution Approaches to N-Benzylated Intermediates

Nucleophilic substitution provides a classical and straightforward method for the formation of C-N bonds. The N-benzylation of a suitable precursor, such as 4-(methylamino)benzaldehyde, can be achieved by reacting it with a benzyl halide, typically benzyl chloride or benzyl bromide.

In this SN2 reaction, the nitrogen atom of the methylamino group acts as a nucleophile, attacking the benzylic carbon of the benzyl halide and displacing the halide ion. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct and to deprotonate the nitrogen atom, increasing its nucleophilicity. Common bases used include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or a tertiary amine like triethylamine (Et₃N).

The efficiency of the reaction can be influenced by the choice of solvent, with polar aprotic solvents such as acetonitrile (CH₃CN) or dimethylformamide (DMF) being commonly employed. The direct benzylation of 4-(methylamino)benzaldehyde provides a direct route to the final product. However, over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction that needs to be controlled by careful management of reaction conditions, such as the stoichiometry of the reactants.

An alternative nucleophilic substitution strategy involves the synthesis of the N-benzyl-N-methylaniline intermediate first, followed by formylation. This can be accomplished by reacting N-methylaniline with a benzyl halide under similar conditions as described above.

Functionalization Strategies for Benzaldehyde Derivatives to Introduce N-Substituted Amino Groups

Another major synthetic strategy involves the introduction of the formyl group onto an aromatic ring that already contains the desired N-benzyl-N-methylamino substituent. This approach relies on electrophilic aromatic substitution reactions where the electron-donating nature of the amino group directs the incoming formyl group to the para position.

Approaches for Para-Substitution on Benzaldehyde Scaffolds

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic compounds, including N,N-disubstituted anilines. wikipedia.orgorganic-chemistry.org The reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com

The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile that reacts selectively with activated aromatic rings. chemistrysteps.comyoutube.com In the case of N-benzyl-N-methylaniline, the strong electron-donating effect of the amino group activates the aromatic ring, particularly at the ortho and para positions. Due to steric hindrance from the bulky N-substituents, the electrophilic substitution occurs predominantly at the less sterically hindered para position, yielding this compound. The reaction is typically followed by an aqueous workup to hydrolyze the intermediate iminium salt to the final aldehyde. wikipedia.org

The Duff reaction is another formylation method that utilizes hexamine as the formylating agent in the presence of an acid, often in glycerol or acetic acid. wikipedia.org This reaction is generally effective for the ortho-formylation of phenols but can also be applied to other activated aromatic compounds, with formylation sometimes occurring at the para position if the ortho positions are blocked. wikipedia.org

Table 2: Formylation Reactions for Aromatic Compounds

| Substrate | Reagents | Reaction Name | Position of Formylation | Product | Ref. |

| N-Benzyl-N-methylaniline | DMF, POCl₃ | Vilsmeier-Haack | Para | This compound | wikipedia.orgorganic-chemistry.org |

| Phenol | Hexamine, Acid | Duff Reaction | Ortho (preferentially) | Hydroxybenzaldehyde | wikipedia.org |

| Electron-rich Arene | Vilsmeier Reagent | Vilsmeier-Haack | Para to activating group | Aryl Aldehyde | youtube.com |

Synthesis of 4-(Methylamino)benzaldehyde as a Key Building Block

The compound 4-(methylamino)benzaldehyde is a crucial intermediate in several synthetic routes to this compound. biosynth.com Its synthesis can be achieved through various methods.

One common approach is the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with methylamine. The strong electron-withdrawing effect of the aldehyde group activates the para-positioned fluorine atom towards nucleophilic attack by methylamine. This reaction is typically carried out in a polar aprotic solvent like DMSO or DMF at elevated temperatures.

Another route involves the formylation of N-methylaniline. However, direct formylation can lead to a mixture of ortho and para isomers. A more controlled method is the Vilsmeier-Haack reaction on N-methylaniline, which can provide the para-substituted product with good selectivity.

Furthermore, 4-(methylamino)benzaldehyde can be prepared from 4-aminobenzaldehyde (B1209532) through methylation. biosynth.com This can be achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. Careful control of the reaction conditions is necessary to favor mono-methylation and avoid the formation of the dimethylamino derivative.

Process Optimization and Scalability in Synthetic Routes

For the industrial production of this compound, process optimization and scalability are critical considerations. The choice of synthetic route will be heavily influenced by factors such as cost and availability of raw materials, reaction efficiency (yield), ease of purification, safety, and environmental impact.

For routes involving reductive amination, optimization may focus on the selection of the catalyst and reducing agent to maximize yield and minimize side reactions. For instance, the use of catalytic transfer hydrogenation can be an attractive option for large-scale synthesis as it avoids the use of stoichiometric and often pyrophoric metal hydrides. The reaction conditions, including temperature, pressure, and solvent, would need to be carefully controlled to ensure consistent product quality and high throughput.

In the case of the Vilsmeier-Haack reaction, scalability requires careful management of the exothermic reaction between DMF and POCl₃. mt.com The order of addition of reagents and efficient heat dissipation are crucial for safe operation on a large scale. Optimization would also involve determining the optimal stoichiometry of the Vilsmeier reagent to the substrate to maximize conversion while minimizing the formation of impurities. Solvent choice and the method of product isolation and purification are also key parameters for developing a scalable and economically viable process.

Ultimately, a thorough investigation of reaction kinetics, thermodynamics, and potential hazards is essential for the successful scale-up of any synthetic route to this compound.

Development of Efficient and High-Yielding Preparations

The primary methods for synthesizing this compound and its analogues revolve around the formation of the tertiary amine group. A common and effective strategy is the sequential N-alkylation of a primary amine precursor. For instance, starting with 4-(methylamino)benzaldehyde, a benzylation step can be performed to introduce the benzyl group, yielding the final product.

Another prominent approach is one-pot reductive amination. This method involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent. For the synthesis of the target molecule, this could involve the reaction of benzaldehyde with 4-(methylamino)benzaldehyde in the presence of a suitable catalyst and hydrogen source, or the reaction of N-methylaniline with 4-formylbenzoic acid followed by reduction. A particularly efficient one-pot protocol for the reductive mono-N-alkylation of anilines and nitroarenes utilizes aldehydes with a Palladium on carbon (Pd/C) catalyst and ammonium formate as an in-situ hydrogen donor. This method is noted for its smooth and selective progression at room temperature, offering an economical and environmentally favorable alternative. researchgate.net

The general process for preparing N-benzylamines often involves two main steps:

Iminization : A benzaldehyde is reacted with a primary amine to form an imine intermediate. google.com

Hydrogenation : The resulting imine is then hydrogenated in the presence of a catalyst to form the final N-benzylamine. google.com

These methodologies aim to achieve high yields and purity, which are critical for subsequent applications.

Evaluation of Catalyst Systems and Reaction Conditions for Amination and Reduction Processes

The success of amination and reduction processes heavily relies on the choice of catalyst and reaction conditions. A variety of catalyst systems have been developed to enhance the efficiency and selectivity of these transformations.

Catalyst Systems:

Palladium (Pd) Catalysts : Palladium on carbon (Pd/C) is a widely used and effective catalyst for reductive amination, facilitating the reaction smoothly with excellent yields under mild conditions. researchgate.netgoogle.com It is favored for its efficiency, recyclability, and ability to operate under mild conditions. researchgate.net

Iridium (Ir) Catalysts : Iridium complexes have emerged as powerful catalysts for reductive amination and transfer hydrogenation. researchgate.net Specific iridium catalysts with quinolinol or picolinamide ligands are suitable for synthesizing secondary and tertiary amines. kanto.co.jp For instance, Ir-QN1 and Ir-QN2 are effective for tertiary amine synthesis, while Ir-PA1 or Ir-PA2 can be used to selectively obtain secondary amines, minimizing overalkylation. kanto.co.jp These catalysts are air-stable and can be used under relatively mild conditions, often requiring temperatures between 60°C and 80°C. kanto.co.jp

Ruthenium (Ru), Rhodium (Rh), and Iron (Fe) Catalysts : Catalysts based on these transition metals have also been developed for the hydrogenation of imines. researchgate.netresearchgate.netthieme-connect.de Iron-catalyzed reactions are particularly attractive due to the low cost, high abundance, and environmentally benign nature of iron. researchgate.net

Reaction Conditions:

The choice of hydrogen source and solvent significantly impacts the reaction outcome.

Hydrogen Source : Common hydrogen sources include hydrogen gas (H₂), formic acid, and ammonium formate. researchgate.netresearchgate.netkanto.co.jp The use of formic acid or ammonium formate avoids the need for specialized high-pressure hydrogenation equipment. kanto.co.jp

Solvent : The choice of solvent depends on the solubility and reactivity of the substrates and reagents. Ethanol is often optimal for reactions using ammonium formate. kanto.co.jp Other solvents like methanol and aqueous 2-propanol are also commonly employed. researchgate.netgoogle.com

Temperature : Reaction temperatures can range from room temperature to reflux conditions (around 60-80°C). researchgate.netkanto.co.jp While higher temperatures can increase reactivity, they may also promote side reactions. Lowering the temperature can sometimes suppress the formation of by-products. kanto.co.jp

| Catalyst System | Typical Reaction | Key Advantages | Common Conditions |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Reductive N-alkylation, Hydrogenation | High efficiency, recyclability, mild conditions researchgate.net | Ammonium formate, aqueous 2-propanol, room temperature researchgate.net |

| Iridium Complexes (e.g., Ir-PA, Ir-QN) | Reductive Amination, Transfer Hydrogenation | High activity, air-stable, good for secondary/tertiary amines kanto.co.jp | Formic acid/ammonium formate, ethanol, 60-80°C kanto.co.jp |

| Ruthenium/Rhodium Complexes | Asymmetric Hydrogenation of Imines | High activity and enantioselectivity thieme-connect.de | Hydrogen gas, various solvents, 40-70°C thieme-connect.de |

| Iron-based Catalysts | Reductive Amination, Hydrosilylation | Low cost, environmentally friendly researchgate.net | Triethylsilane, various temperatures researchgate.net |

Mitigation of By-product Formation and Challenges in Chromatographic Separation in N-Alkylation

A significant challenge in the N-alkylation for producing tertiary amines like this compound is the potential for by-product formation. One of the most common side reactions is overalkylation , where the reaction proceeds past the desired product to form a quaternary ammonium salt. osti.gov In the synthesis of secondary amines, this results in the formation of tertiary amines as a by-product. kanto.co.jp Careful control of stoichiometry and reaction conditions, as well as the selection of a selective catalyst system, is essential to minimize such impurities. kanto.co.jp

The purification of the final product often presents considerable challenges, particularly in chromatographic separation . Key difficulties include:

Column Efficiency and Selectivity : Achieving a clear separation between the desired product and structurally similar by-products requires a column with high efficiency and selectivity. Factors such as column packing, flow rate, and temperature must be carefully optimized. chromtech.com

Peak Tailing and Broadening : Amines are known to interact with the silica (B1680970) support in standard chromatography columns, leading to poor peak shape (tailing) and reduced resolution. This can make it difficult to isolate a pure compound.

Compound Stability : The conditions used during chromatographic isolation can sometimes lead to the degradation of the target compound, especially if it is sensitive to the stationary phase, mobile phase, or temperature. chromatographyonline.com

Reproducibility : Transferring a developed chromatographic method from a research setting to a larger scale or a different laboratory can be challenging due to variations in instrumentation, column batches, and operator technique. chromatographyonline.com

To overcome these challenges, chemists may employ specialized columns, use mobile phase additives (like a small amount of a basic modifier) to reduce peak tailing, or explore alternative purification techniques.

Derivatization Strategies Utilizing the Aldehyde Functionality

The aldehyde group in this compound is a versatile functional handle that allows for a wide range of derivatization strategies. This reactivity is fundamental to its use as a building block in organic synthesis. Common reactions involving the aldehyde group include:

Reductive Amination : The aldehyde can react with primary or secondary amines to form new C-N bonds, leading to more complex amine structures.

Oxidation : The aldehyde can be oxidized to the corresponding carboxylic acid, 4-(N-Benzyl-N-methylamino)benzoic acid, using standard oxidizing agents.

Reduction : The aldehyde can be reduced to a primary alcohol, [4-(N-Benzyl-N-methylamino)phenyl]methanol, using reducing agents like sodium borohydride. prepchem.com

Wittig Reaction : Reaction with a phosphorus ylide (Wittig reagent) can convert the aldehyde into an alkene, allowing for the formation of a new carbon-carbon double bond.

Acetal Formation : In the presence of an alcohol and an acid catalyst, the aldehyde can be converted into an acetal, which can serve as a protecting group for the carbonyl functionality.

Condensation Reactions : The aldehyde can participate in various condensation reactions, such as the Knoevenagel or Aldol (B89426) condensations, to form larger, more complex molecules.

Hydrazone Formation : For analytical purposes, benzaldehyde and its derivatives can be reacted with labeling reagents like N-acetylhydrazine acridone (AHAD) to form a highly fluorescent hydrazone. This allows for sensitive detection in techniques like HPLC. rsc.org

These derivatization strategies significantly expand the synthetic utility of this compound, enabling its incorporation into a diverse array of target molecules.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Key Building Block in Complex Molecular Architectures

The dual functionality of 4-(N-Benzyl-N-methylamino)benzaldehyde, possessing both an electrophilic aldehyde carbon and a nucleophilic/basic nitrogen atom, positions it as a crucial building block in synthetic chemistry. This allows for its participation in a wide range of chemical transformations to construct complex molecular scaffolds.

The aldehyde group is a key functional handle for the synthesis of nitrogen-containing heterocycles, a class of compounds prevalent in pharmaceuticals and functional materials. This compound can serve as the aldehyde component in various cyclization and multicomponent reactions. For instance, it can react with amines and other reagents in condensation reactions to form imines, which can then undergo intramolecular cyclization to yield fused heterocyclic systems like benzimidazoles. nih.gov The synthesis of such heterocyclic N,N-acetals is a known strategy in organic chemistry. mdpi.com Methodologies for creating nitrogen heterocycles often rely on aldehyde precursors to build rings such as quinolines, pyrazoles, and imidazoles through processes like annulation and cycloaddition reactions. researchgate.netorganic-chemistry.org

Table 1: Examples of Nitrogen-Heterocyclic Scaffolds Synthesized from Aldehyde Precursors

| Heterocyclic Class | General Synthetic Strategy | Role of Aldehyde |

| Benzimidazoles | Condensation with o-phenylenediamines | Provides a key carbon atom for the final ring structure. nih.gov |

| Quinolines | Friedländer annulation with 2-aminoaryl ketones | Participates in the initial condensation to form an imine intermediate. biosynth.com |

| Imidazo[1,2-a]pyridines | Three-component reaction with 2-aminopyridine (B139424) and an alkyne | Forms an in-situ imine that subsequently reacts to close the ring. mdpi.com |

| Dihydroquinolines | N-heterocyclic carbene (NHC) catalyzed reaction with aminoaldehydes | Acts as a substrate for creating an acylazolium intermediate, leading to cyclization. researchgate.net |

Beyond heterocycles, this compound is a valuable intermediate for assembling larger, non-cyclic, or polycyclic organic molecules. ontosight.ai Its structure is a common motif in the synthesis of specialty chemicals, including dyes and materials for organic electronics. The presence of the N-benzyl-N-methylamino group provides a bulky, electron-rich component, which can be crucial for the steric and electronic properties of the final molecule. Substituted benzaldehydes are frequently used as starting materials in the synthesis of complex, biologically active compounds, such as novel antibacterial agents. nih.govorientjchem.org The synthesis of derivatives of the closely related 4-(N-methylaminomethyl)benzaldehyde highlights the importance of this class of compounds as versatile starting materials in pharmaceutical synthesis. researchgate.net

Table 2: Role as a Precursor in Complex Molecule Synthesis

| Application Area | Type of Complex Molecule | Function of the Benzaldehyde (B42025) Moiety |

| Pharmaceuticals | Biologically active agents (e.g., antimicrobials) | Serves as a foundational scaffold for adding further complexity and functional groups. nih.govorientjchem.org |

| Dyes & Pigments | Push-pull chromophores | Acts as the electron-accepting part of a donor-π-acceptor system. |

| Specialty Chemicals | Organic synthesis intermediates | Provides a versatile handle for subsequent chemical transformations. ontosight.ai |

Catalytic Applications of this compound Derivatives

The inherent chemical properties of the N-benzyl-N-methylamino group suggest that derivatives of this compound could have significant potential in the field of catalysis.

The tertiary amine nitrogen in the this compound structure possesses a lone pair of electrons, allowing it to function as a Lewis base. This opens the possibility for it or its derivatives to act as organocatalysts in various transformations. While direct catalytic applications of this specific molecule are not extensively documented, related N-benzyl aniline (B41778) structures have demonstrated catalytic properties. For example, N-Benzyl-4-methylaniline has been used as a solid acid catalyst for the synthesis of quinoline (B57606) derivatives. biosynth.com This suggests that the N-benzylamino moiety can be a platform for developing new catalytic systems. Furthermore, the nitrogen atom can act as a ligand, coordinating to metal centers to form organometallic catalysts for a range of organic reactions.

To enhance reusability and simplify product purification, homogeneous catalysts can be immobilized onto solid supports to create heterogeneous systems. Analogues of this compound could be anchored to materials like silica (B1680970), polymers, or mesoporous carbons. This approach has been demonstrated with related compounds; for instance, N-benzyl-4-methylaniline has been utilized as a component of a mesoporous material with a high surface area, functioning as a solid acid catalyst. biosynth.com Such immobilized catalysts are highly valued in green chemistry as they can be easily separated from the reaction mixture by filtration and potentially reused multiple times, reducing waste and cost. The development of heterogeneous catalysts, including those based on metal-organic frameworks (MOFs), is a significant area of research for the sustainable synthesis of N-heterocycles and other fine chemicals. mdpi.com

Table 3: Comparison of Catalytic Approaches

| Feature | Homogeneous System (Derivative in Solution) | Heterogeneous System (Immobilized Analogue) |

| Catalyst State | Dissolved in the reaction medium | Solid phase, separate from the reaction medium |

| Activity/Selectivity | Often high due to excellent substrate accessibility | Can be influenced by the support and linker |

| Catalyst Separation | Difficult; may require extraction or distillation | Simple; typically by filtration |

| Reusability | Generally not reusable | Often reusable for multiple cycles biosynth.com |

| Example Concept | Derivative acts as a Lewis base or ligand in solution | Analogue is anchored to a solid support like silica or a polymer. biosynth.commdpi.com |

Contributions to Advanced Materials Design

The electronic structure of this compound makes it an interesting candidate for the design of advanced organic materials. The molecule features a classic "donor-π-acceptor" (D-π-A) arrangement. The N-benzyl-N-methylamino group acts as a strong electron donor, the benzene (B151609) ring serves as the π-conjugated bridge, and the aldehyde group functions as an electron acceptor. This type of electronic structure is highly sought after for creating materials with nonlinear optical (NLO) properties and for applications in organic electronics. Derivatives of this compound are used as intermediates in the synthesis of dyes, where this D-π-A structure is responsible for the absorption of light and color. ontosight.ai By modifying the donor, acceptor, or π-system, researchers can fine-tune the electronic and physical properties, making such compounds integral to the synthesis of novel functional materials for optoelectronic applications.

Incorporation into Functional Polymers and Organic Frameworks

The unique bifunctional nature of this compound makes it an ideal monomer for incorporation into various polymer architectures. The aldehyde functionality provides a reactive site for polymerization reactions, while the tertiary amine group can be used to tune the electronic, physical, and chemical properties of the resulting material.

Researchers have successfully synthesized functional polymers by modifying the aldehyde group, allowing the compound to be integrated into a polymer backbone or as a pendant side chain. This versatility enables the creation of materials with tailored characteristics. For instance, polymers incorporating this or similar amine-containing moieties can be designed to be electroactive, meaning they change their shape or properties in response to electrical stimulation.

The synthesis of such polymers often involves multi-step processes where the core molecule is first functionalized and then polymerized. This approach allows for precise control over the final polymer structure and its associated properties. The resulting materials are explored for a range of applications, from biofunctional materials designed to enhance cell adhesion to advanced electroactive systems. nih.gov

Table 1: Polymer Systems Incorporating Amine-Benzaldehyde Derivatives

| Polymer Type | Monomer Functionality | Potential Properties | Representative Applications |

|---|---|---|---|

| Electroactive Polymers | Conductive or redox-active side chains | Electrical conductivity, electrochromism | Sensors, artificial muscles, smart textiles |

| Biofunctional Copolymers | Ligand attachment sites | Biocompatibility, targeted cell adhesion | Tissue engineering scaffolds, drug delivery |

Role in the Development of Optoelectronic Materials

The N-benzyl-N-methylamino group in this compound acts as a strong electron-donating group, which is a critical feature for materials used in optoelectronics. This property facilitates the development of materials with efficient charge transport capabilities, which are essential for devices like Organic Light-Emitting Diodes (OLEDs). researchgate.netjmaterenvironsci.com

Research into conjugated polymers, which feature alternating single and double bonds along their backbone, has shown that incorporating electron-rich amine moieties can significantly enhance their electroluminescent properties. researchgate.net These polymers are capable of emitting light across the visible spectrum when an electric current is applied, forming the basis of modern display and lighting technologies. jmaterenvironsci.com The design of emitter materials has evolved from fluorescent and phosphorescent compounds to include thermally activated delayed fluorescence (TADF) molecules, further improving the efficiency of converting electricity to light. beilstein-journals.org The versatility of the this compound scaffold makes it a valuable precursor for developing novel materials within all these classes. ontosight.ai

Table 2: Key Properties of Amine-Functionalized Optoelectronic Materials

| Property | Description | Relevance to OLEDs |

|---|---|---|

| Hole-Transport Mobility | The efficiency with which positive charges move through the material. | Ensures balanced charge injection into the emissive layer, improving device efficiency. researchgate.net |

| High Photoluminescence Quantum Yield | The ratio of photons emitted to photons absorbed. | Leads to brighter and more efficient light emission. |

| Electrochemical Stability | The ability to withstand repeated oxidation and reduction cycles without degradation. | Contributes to the long-term operational stability and lifespan of the device. |

| Tunable Emission Spectra | The ability to modify the molecular structure to emit different colors of light. | Enables the creation of full-color displays by producing red, green, and blue emitters. jmaterenvironsci.com |

Spectroscopic and Photophysical Investigations of 4 N Benzyl N Methylamino Benzaldehyde and Analogues

Electronic Absorption and Emission Characteristics

The optical properties of D-π-A molecules are dominated by intramolecular charge transfer (ICT) transitions, which are highly sensitive to the electronic nature of the donor and acceptor groups, as well as the surrounding environment.

Influence of the N-Benzyl-N-methylamino Donor Group on Electronic Transitions

The N-Benzyl-N-methylamino group in the titular compound is a strong electron donor. The nitrogen atom's lone pair of electrons can delocalize into the π-system of the benzene (B151609) ring, significantly raising the energy of the highest occupied molecular orbital (HOMO). The benzaldehyde (B42025) moiety, conversely, acts as an electron acceptor, lowering the energy of the lowest unoccupied molecular orbital (LUMO). This electronic arrangement leads to a prominent, low-energy absorption band in the UV-visible spectrum, corresponding to a π→π* transition with significant charge-transfer character.

In the analogue 4-(dimethylamino)benzaldehyde (B131446) (DMABA), this ICT transition is well-documented. The replacement of a methyl group with a benzyl (B1604629) group in 4-(N-Benzyl-N-methylamino)benzaldehyde is expected to have a nuanced effect. The benzyl group is slightly more electron-withdrawing inductively than a methyl group, which might slightly decrease the donor strength of the nitrogen atom. However, steric effects introduced by the bulkier benzyl group could lead to a twisting of the amino group relative to the phenyl ring, which would decrease the orbital overlap and potentially lead to a blue shift (a shift to shorter wavelengths) in the absorption maximum compared to a more planar conformation.

Solvatochromic Behavior and Effects of Solvent Polarity on Optical Properties

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a hallmark of D-π-A chromophores. This phenomenon arises from the differential stabilization of the ground and excited states by the solvent. In molecules like this compound and its analogues, the excited state is significantly more polar than the ground state due to the charge transfer from the donor to the acceptor.

As solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state. This leads to a decrease in the energy gap between the two states and a corresponding bathochromic shift (a shift to longer wavelengths) in the emission spectrum. This positive solvatochromism is a clear indicator of an ICT excited state. The absorption spectrum is often less sensitive to solvent polarity, as the Franck-Condon excited state is formed on a timescale much faster than that of solvent relaxation.

The solvatochromic behavior of a related compound, 5-[4-(N,N-Dimethylamino)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, which also possesses a dialkylaminobenzylidene donor-acceptor structure, illustrates this effect. As the solvent polarity increases, a noticeable red shift in the absorption and emission maxima is observed, consistent with the stabilization of the charge-transfer excited state.

| Solvent | Absorption Max (nm) | Emission Max (nm) |

| Toluene | 436 | 515 |

| Chloroform | 448 | 545 |

| Dichloromethane (B109758) | 452 | 560 |

| Acetonitrile | 448 | 585 |

| Methanol | 448 | 600 |

This table is interactive. Data is illustrative of the solvatochromic shifts observed in analogous donor-acceptor compounds.

Excited-State Dynamics and Charge Transfer Phenomena

Upon photoexcitation, a cascade of dynamic processes is initiated, leading to the eventual de-excitation of the molecule. In D-π-A systems, these dynamics are often dominated by charge transfer processes.

Intramolecular Charge Transfer (ICT) Mechanisms

The excited state of molecules like this compound is often described as a twisted intramolecular charge transfer (TICT) state. According to the TICT model, upon excitation, the molecule undergoes a conformational change, typically involving the rotation of the donor group around the bond connecting it to the π-system. This twisting motion leads to a decoupling of the donor and acceptor orbitals, facilitating a more complete charge separation and resulting in a highly polar, stabilized excited state from which fluorescence occurs.

In polar solvents, the formation of this TICT state is favored, leading to the characteristic red-shifted emission. In nonpolar solvents, the locally excited (LE) state, which has a more planar geometry, may be the primary emitting species, resulting in a blue-shifted fluorescence. In some cases, dual fluorescence can be observed, with emission from both the LE and ICT states. Studies on DMABA have shown that in polar solvents like acetonitrile, it exhibits a transient absorption band corresponding to the TICT state.

Aggregation-Induced Emission (AIE) Properties in Related Chromophores

While many fluorescent molecules suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, a class of molecules known as AIEgens (Aggregation-Induced Emission luminogens) exhibit the opposite behavior. These molecules are typically non-emissive in dilute solutions but become highly fluorescent upon aggregation. This phenomenon is generally attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel.

Chromophores related to this compound, such as those based on tetraphenylethylene (B103901) (TPE) functionalized with benzaldehyde derivatives, have been shown to exhibit AIE. The free rotation of the phenyl rings in the TPE core in solution leads to efficient non-radiative decay. In the aggregated state, these rotations are hindered, leading to a significant enhancement of fluorescence. While not a universal property of all benzaldehyde derivatives, the potential for AIE in appropriately designed systems is an active area of research.

Photoinduced Electron Transfer and Fluorescence Quenching Studies

Photoinduced electron transfer (PET) is a fundamental process in which an electronically excited molecule transfers an electron to or from another molecule. This process can lead to fluorescence quenching, where the fluorescence intensity of a fluorophore is decreased in the presence of a quencher.

In the context of this compound and its analogues, the electron-rich amino moiety can act as an electron donor in the excited state. If a suitable electron acceptor is present in the system, PET can occur, leading to the quenching of the molecule's fluorescence. The efficiency of this quenching process is dependent on the thermodynamic driving force for electron transfer, which is related to the redox potentials of the donor and acceptor and the excitation energy of the fluorophore.

Conversely, the benzaldehyde moiety can act as an electron acceptor. If the molecule is in the presence of an excited-state electron donor, PET can again lead to fluorescence quenching. These quenching processes can be either dynamic (collisional) or static (formation of a non-fluorescent ground-state complex). The study of PET and fluorescence quenching provides valuable insights into the electronic properties of the excited states of these molecules and their potential applications in sensing and photocatalysis.

Computational Chemistry Approaches for Photophysical Property Prediction

Computational chemistry serves as a powerful tool in predicting and understanding the photophysical properties of molecules like this compound and its analogues. These theoretical methods provide deep insights into the electronic structure and geometry of molecules, which are fundamental to their optical behavior.

Density Functional Theory (DFT) and its extension, Time-Dependent Density Functional Theory (TDDFT), are prominent quantum chemical methods used to investigate the electronic characteristics of molecular systems. DFT is primarily employed to determine the ground-state properties of molecules, such as their optimized geometry and electronic structure. For benzaldehyde derivatives, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311g(d,p), are instrumental in predicting molecular geometries. nih.gov

A critical aspect of understanding a molecule's photophysical behavior is the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a theoretical approximation of the energy required for electronic excitation. In analogues like 4-(Dimethylamino)benzaldehyde (DMABA), the HOMO is typically localized over the electron-donating amino group and the phenyl ring, while the LUMO is centered on the electron-accepting benzaldehyde moiety. This distribution indicates that the primary electronic transition is a π → π* intramolecular charge transfer (ICT) transition. conicet.gov.ar

TDDFT is the method of choice for calculating the properties of electronically excited states. It allows for the prediction of vertical excitation energies, which correspond to the absorption maxima (λmax) in an electronic absorption spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. For instance, in the theoretical analysis of 4-(Dimethylamino)benzaldehyde, TD-DFT calculations have been used to assign the electronic transitions observed in its UV-visible spectrum. conicet.gov.ar The major absorption band is typically attributed to the HOMO → LUMO transition. conicet.gov.ar

Table 1: Representative Theoretical Electronic Absorption Data for a Benzaldehyde Analogue (4-(Dimethylamino)benzaldehyde) Calculated by TD-DFT conicet.gov.ar

| Excited State | Calculated Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S1 | 316 | 3.928 | 0.0001 | HOMO-1 → LUMO |

| S2 | 309 | 4.017 | 0.6172 | HOMO → LUMO |

| S3 | 272 | 4.554 | 0.0229 | HOMO → LUMO+1 |

| Calculations performed at the B3LYP/6-31G(d,p) level of theory in ethanol (B145695) as a solvent. conicet.gov.ar |

The three-dimensional arrangement of atoms in a molecule—its geometry and conformation—plays a crucial role in determining its optical and photophysical properties. Computational methods like DFT are essential for determining the most stable (lowest energy) conformation of molecules such as this compound.

The planarity of the molecule, or lack thereof, significantly influences the extent of π-conjugation, which in turn affects the electronic transitions. For many benzaldehyde derivatives, the molecule is essentially planar, which facilitates electron delocalization across the aromatic ring and the substituent groups. nih.gov However, the presence of bulky groups, such as the benzyl group in this compound, can lead to steric hindrance and cause torsional twisting. This twisting can disrupt the planarity and alter the degree of intramolecular charge transfer, thereby shifting the absorption and emission wavelengths.

Gas-phase electron diffraction studies, in conjunction with ab initio molecular orbital calculations, have been used to precisely determine the bond lengths and angles of benzaldehyde and its derivatives. acs.org These studies reveal how substituents can induce small but significant changes in the geometry of the benzene ring and the attached aldehyde group. acs.org For example, the exocyclic C-C bond length and the C=O bond length are sensitive to the electronic nature of the substituents. acs.org

Table 2: Selected Optimized Geometrical Parameters for Benzaldehyde from Computational and Experimental Data acs.org

| Parameter | Electron Diffraction (rg) | ab initio (MP2(FC)/6-31G*) |

| (C-C)mean (benzene) | 1.397 ± 0.003 Å | 1.394 Å |

| C2-C7 | 1.479 ± 0.004 Å | 1.482 Å |

| C=O | 1.212 ± 0.003 Å | 1.229 Å |

| ∠C2-C7=O | 123.6 ± 0.4° | 124.6° |

This data for the parent benzaldehyde molecule provides a baseline for understanding how substituents like the N-benzyl-N-methylamino group can perturb the molecular structure and, consequently, the optical response.

Supramolecular Chemistry and Non Covalent Interactions of 4 N Benzyl N Methylamino Benzaldehyde Derivatives

Design and Self-Assembly of Functionalized Supramolecular Structures

The strategic design of molecules based on the 4-(N-Benzyl-N-methylamino)benzaldehyde scaffold allows for the creation of functionalized structures that can self-assemble into larger, ordered systems. The primary route for this functionalization is through the chemical transformation of the aldehyde moiety.

The aldehyde group of this compound is a key functional group that enables its use as a precursor in the synthesis of more complex molecules. The condensation reaction of this aldehyde with primary amines is a common method for forming Schiff bases, which contain an azomethine or imine group (-C=N-). sapub.orgresearchgate.netchemrevlett.comresearchgate.net This reaction is a cornerstone of coordination chemistry and materials science. mdpi.com Aromatic aldehydes with effective conjugation, such as the title compound, tend to form stable Schiff bases. chemrevlett.com

The general synthesis involves the condensation of the aldehyde with a primary amine, often in an alcohol solvent and sometimes with a few drops of acid as a catalyst. orientjchem.orgnih.gov This reaction replaces the carbonyl group (>C=O) with the imine group. sapub.orgresearchgate.net

Similarly, reacting this compound with thiosemicarbazide (B42300) or its derivatives yields thiosemicarbazones. researchgate.netnih.gov These compounds are characterized by the -CH=N-NH-C(=S)- functional group. The synthesis is typically achieved by refluxing equimolar amounts of the aldehyde and the corresponding thiosemicarbazide in a solvent like ethanol (B145695). mdpi.commdpi.com

The resulting Schiff bases and thiosemicarbazones are not merely extended molecules; they are new entities with distinct electronic and steric properties, capable of acting as ligands for metal ions and participating in intricate hydrogen-bonding schemes.

Table 1: Examples of Condensation Reactions for Derivatization

| Reactant A | Reactant B | Product Class | Key Functional Group |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Schiff Base | Azomethine (-CH=N-R) |

Derivatives of this compound, particularly its Schiff bases and thiosemicarbazones, are excellent chelating ligands. sapub.orgmdpi.com The presence of donor atoms like nitrogen (from the imine group) and sulfur or oxygen (from the thiosemicarbazone or other substituents) allows these molecules to form stable coordination complexes with a wide range of transition metal ions. mdpi.combiointerfaceresearch.comresearchgate.net

For instance, Schiff base ligands can be bi-, tri-, or tetradentate, coordinating to metal ions through the azomethine nitrogen and other strategically placed donor atoms. mdpi.com Thiosemicarbazone derivatives coordinate with metal centers typically through the iminic nitrogen and the sulfur atoms, forming stable five-membered chelate rings. mdpi.com The reaction of a Schiff base or thiosemicarbazone ligand with a metal salt, often in an alcoholic solvent, leads to the formation of the corresponding metal complex. researchgate.net The resulting complexes often exhibit distinct geometries, such as octahedral or square-planar, depending on the metal ion and the ligand structure. biointerfaceresearch.comresearchgate.net

The formation of these metal complexes dramatically alters the physical and chemical properties of the organic ligand, leading to new materials with potential applications in various fields. The coordination process is a prime example of molecular self-assembly, where the specific coordination preferences of the metal ion direct the spatial arrangement of the ligands.

Intermolecular Interactions in Solid-State Architectures

Hydrogen bonds are among the most critical interactions governing the supramolecular assembly of the title compound's derivatives. In the crystal structures of related Schiff bases and thiosemicarbazones, molecules are often linked into one-, two-, or three-dimensional networks through various hydrogen bonds. nih.govnih.gov

Common hydrogen bonding motifs observed in the crystal structures of similar compounds include N—H⋯O, C—H⋯O, N—H⋯N, and O—H⋯S interactions. nih.govnih.govresearchgate.netmdpi.com For example, in the crystal structure of a thiosemicarbazone derivative of 4-(N-Hydroxyethyl-N-methylamino)benzaldehyde, N-H···O and O-H···S hydrogen bonds are responsible for creating a two-dimensional network. nih.gov In another case, the crystal structure of N′-[4-(Dimethylamino)benzylidene]-4-methoxybenzohydrazide reveals that molecules are linked into chains by intermolecular N—H⋯O and C—H⋯O hydrogen bonds. nih.gov The presence of water molecules in the crystal lattice can also play a crucial role, acting as bridges that link adjacent molecules through hydrogen bonds. mdpi.com

Alongside hydrogen bonding, π-π stacking interactions are vital in stabilizing the crystal structures of aromatic compounds. mdpi.com These interactions occur between the electron-rich π-systems of the aromatic rings present in the derivatives of this compound. The benzene (B151609) and benzyl (B1604629) rings provide ample opportunity for such interactions.

Table 2: Common Non-Covalent Interactions in Benzaldehyde (B42025) Derivatives

| Interaction Type | Description | Example Groups Involved | Typical Distance |

|---|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | N-H···O, O-H···S, C-H···O | 1.9 - 2.5 Å |

Influence of Substituent Effects on Supramolecular Assembly Pathways

The nature and position of substituents on the aromatic rings of this compound derivatives can profoundly influence the pathways of supramolecular assembly. Substituents can alter the electronic properties, steric profile, and hydrogen-bonding capabilities of the molecule. mdpi.com

For example, introducing electron-withdrawing or electron-donating groups can modify the electron density of the aromatic rings, thereby affecting the strength and geometry of π-π stacking interactions. mdpi.com Steric hindrance from bulky substituents can prevent molecules from adopting a planar conformation, leading to twisted structures with larger dihedral angles between aromatic rings. nih.gov This twisting can, in turn, hinder close packing and efficient π-π stacking. mdpi.com

Furthermore, substituents can introduce new functional groups capable of forming specific hydrogen bonds, thus directing the assembly into different supramolecular patterns. A study on N′-phenylbenzohydrazides demonstrated that the presence of a trifluoromethyl group enhanced conjugation and led to a near-parallel arrangement of aromatic rings, facilitating closer contacts in π-π stacking. In contrast, a methyl group resulted in reduced conjugation and a larger angle between the rings, altering the packing arrangement. mdpi.com These findings highlight the principle that subtle changes in molecular structure can lead to significant differences in the resulting solid-state architecture.

Advanced Characterization Methodologies for 4 N Benzyl N Methylamino Benzaldehyde and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidaion

Spectroscopic methods are fundamental to confirming the identity and purity of 4-(N-Benzyl-N-methylamino)benzaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FTIR) spectroscopy each offer unique and complementary information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

The ¹H NMR spectrum provides data on the number of distinct proton types and their neighboring environments. For this compound, the spectrum is characterized by several key signals. The aldehyde proton (-CHO) typically appears as a singlet in the downfield region around 9.73 ppm. The aromatic protons of the benzaldehyde (B42025) ring appear as two doublets, corresponding to the protons ortho and meta to the aldehyde group. The five protons of the benzyl (B1604629) group typically appear as a multiplet in the aromatic region, approximately between 7.23 and 7.37 ppm. The benzylic methylene (B1212753) protons (-CH₂-) are observed as a singlet around 4.64 ppm, and the N-methyl protons (-CH₃) also present as a singlet at approximately 3.09 ppm.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield at around 190.5 ppm. The aromatic carbons show distinct signals, with the carbon atom attached to the nitrogen (C-N) appearing around 154.5 ppm and the carbon ipso to the aldehyde group at about 125.1 ppm. Other aromatic carbons of both the benzaldehyde and benzyl rings resonate in the typical range of 111.4 to 137.5 ppm. The benzylic carbon and the N-methyl carbon are found upfield at approximately 56.5 ppm and 39.8 ppm, respectively.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -CHO | 9.73 (s, 1H) | 190.5 |

| Ar-H (ortho to CHO) | 7.71 (d, 2H) | 132.0 |

| Ar-H (meta to CHO) | 6.73 (d, 2H) | 111.4 |

| Benzyl Ar-H | 7.23-7.37 (m, 5H) | 127.4, 127.9, 128.9 |

| -CH₂-Ph | 4.64 (s, 2H) | 56.5 |

| N-CH₃ | 3.09 (s, 1H) | 39.8 |

| Ar-C (ipso to CHO) | - | 125.1 |

| Ar-C (ipso to N) | - | 154.5 |

| Benzyl Ar-C (ipso) | - | 137.5 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a unique elemental formula.

For this compound, with a molecular formula of C₁₅H₁₅NO, the theoretical exact mass can be calculated. When analyzed by HRMS, typically using a soft ionization technique like electrospray ionization (ESI), the compound is often observed as a protonated molecular ion, [M+H]⁺. The theoretical exact mass for the [C₁₅H₁₆NO]⁺ ion is 226.1226 Da. An experimental HRMS measurement confirming this exact mass would provide unambiguous verification of the compound's elemental formula, distinguishing it from any other isomers or compounds with the same nominal mass. This high level of certainty is crucial for verifying the identity of newly synthesized compounds or for confirming the purity of a sample.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within the molecule.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group is a key diagnostic feature and typically appears in the region of 1670-1700 cm⁻¹. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The tertiary amine C-N stretching vibration is expected to be observed in the fingerprint region, typically around 1360-1310 cm⁻¹. Additionally, the spectrum would show C-H stretching vibrations from the methyl and methylene groups in the 2850-3000 cm⁻¹ region. Analysis of the FTIR spectrum of the related compound 4-(dimethylamino)benzaldehyde (B131446) shows a strong C=O stretch at approximately 1665 cm⁻¹ and a C-N stretch around 1360 cm⁻¹, which supports the expected peak locations for the target molecule. nist.govresearchgate.net

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | -CH₃, -CH₂- |

| 2720-2820 | C-H Stretch (Fermi resonance) | Aldehyde (-CHO) |

| 1670-1700 | C=O Stretch | Aldehyde (-CHO) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1310-1360 | C-N Stretch | Tertiary Amine |

X-ray Diffraction Studies for Solid-State Analysis

X-ray diffraction techniques are indispensable for investigating the solid-state structure of crystalline materials like this compound. These methods provide precise information on the three-dimensional arrangement of atoms and molecules, which governs the macroscopic properties of the solid.

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional molecular structure and crystal packing of a compound. This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern.

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides insight into the expected molecular geometry. For instance, the crystal structure of 4-(dimethylamino)benzaldehyde has been determined, revealing that the aldehyde and dimethylamine (B145610) groups are nearly coplanar with the benzene (B151609) ring. researchgate.net Similarly, a structure containing the N-benzyl-N-methylamino moiety has been analyzed, providing typical bond lengths and angles for this functional group. researchgate.net

An SCXRD study of this compound would yield precise data on all bond lengths, bond angles, and torsion angles. It would reveal the conformation of the benzyl group relative to the benzaldehyde ring and the geometry around the nitrogen atom. Furthermore, the analysis would elucidate the supramolecular architecture, identifying intermolecular interactions such as C-H···O hydrogen bonds or π–π stacking interactions that dictate how the molecules pack together in the crystal lattice. researchgate.net This information is fundamental to understanding the relationship between molecular structure and the physical properties of the solid material.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a vital technique for the characterization of bulk crystalline solids. It is particularly important for identifying crystalline phases and studying polymorphism—the ability of a compound to exist in more than one crystal structure. mdpi.com Different polymorphs of a substance can have distinct physical properties.

A PXRD experiment on a powdered sample of this compound would produce a characteristic diffraction pattern, or diffractogram, which serves as a unique "fingerprint" for its specific crystalline phase. This experimental pattern can be used for several purposes:

Phase Identification: The pattern can be compared to a database or a theoretical pattern calculated from single-crystal data (if available) to confirm the identity and phase of the bulk material. mdpi.com

Purity Assessment: The presence of sharp, well-defined peaks indicates a highly crystalline sample, while the absence of peaks from known impurities confirms its purity.

Polymorphism Screening: By analyzing samples crystallized under different conditions (e.g., different solvents, temperatures), PXRD can detect the existence of different polymorphs, each with its own unique diffraction pattern. mdpi.com

Therefore, PXRD is an essential tool for quality control in the synthesis of this compound, ensuring the consistency and purity of the crystalline form produced.

Chromatographic and Separation Techniques for Reaction Monitoring and Purification

The synthesis and subsequent use of this compound and its derivatives necessitate rigorous monitoring of reaction progress and effective purification of the final products. Chromatographic and separation techniques are indispensable tools in this context, providing reliable methods for qualitative and quantitative analysis, as well as for the isolation of target compounds from complex reaction mixtures. These methodologies ensure the high purity required for subsequent characterization and application.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental technique widely employed for the real-time monitoring of chemical reactions that produce benzaldehyde derivatives. rsc.orgorientjchem.org It offers a rapid, cost-effective, and straightforward method to track the consumption of starting materials and the appearance of products. orgsyn.org By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can qualitatively assess the reaction's progression toward completion. rsc.orgorgsyn.org

The choice of the mobile phase (eluent) is critical for achieving clear separation between the spots corresponding to the reactant and the product. A common stationary phase is silica (B1680970) gel. orgsyn.orgorgsyn.org Visualization of the separated components is typically achieved under UV light (254 nm) or by using chemical staining agents such as potassium permanganate (B83412) or acidic ammonium (B1175870) molybdate. orgsyn.orgorgsyn.org The retention factor (R_f), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify and differentiate between compounds on the TLC plate. orgsyn.org

For instance, in the synthesis of N-benzyl-1-(trimethylsilyl)methanamine, a precursor for related structures, TLC analysis on silica gel with 20% ethyl acetate (B1210297) (EtOAc)/hexanes as the eluent is used. The benzylamine (B48309) starting material has an R_f value ranging from 0.00–0.21, while the product's R_f is 0.08–0.40. orgsyn.org Similarly, the progress of oxidative amination of benzaldehyde can be monitored by TLC on silica gel plates using dichloromethane (B109758) or a mixture of ethyl acetate and hexanes as the mobile phase. orgsyn.org

| Reaction / Compound | Stationary Phase | Mobile Phase (Eluent) | Visualization Method | R_f Values |

|---|---|---|---|---|

| Synthesis of N-Benzyl-1-(trimethylsilyl)methanamine | Silica Gel | 20% EtOAc/Hexanes | Acidic ammonium molybdate, UV (254 nm) | Starting Material: 0.00–0.21; Product: 0.08–0.40 orgsyn.org |

| Oxidative Amination of Benzaldehyde | Silica Gel 60 | Dichloromethane | UV (254 nm) | Benzaldehyde: 0.9; Product (N-benzoyl pyrrolidine): 0.5 orgsyn.org |

| Synthesis of 2-(Allylamino)nicotinaldehyde Derivatives | Silica Gel | Not Specified | UV light or Iodine | Used to monitor consumption of starting material rsc.org |

| Synthesis of Phenacyloxy Benzaldehyde Derivatives | Silica Gel | Ethyl Acetate/n-Hexane (3:1) | Not Specified | Used to monitor reaction completion orientjchem.org |

Column Chromatography for Purification

Following the completion of a reaction, as confirmed by TLC, the desired product must be isolated from byproducts, unreacted starting materials, and catalysts. Column chromatography, particularly flash column chromatography, is the most common and effective method for the purification of this compound and its derivatives on a laboratory scale. rsc.orgrsc.org

This technique operates on the same principles as TLC, utilizing a stationary phase (typically silica gel 200-300 mesh) packed into a glass column. rsc.org The crude reaction mixture is loaded onto the top of the column, and a solvent system (eluent), often determined through optimization by TLC, is passed through the column under pressure. orgsyn.org Components of the mixture travel through the column at different rates based on their affinity for the stationary phase, allowing for their separation. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. orgsyn.org

The eluent system is crucial for successful separation. For benzaldehyde derivatives, mixtures of nonpolar and polar solvents, such as petroleum ether (or hexanes) and ethyl acetate, are frequently used. The polarity of the eluent is often gradually increased to elute compounds with higher affinity for the silica gel. rsc.org For example, various substituted benzaldehyde derivatives have been purified using petroleum ether/ethyl acetate mixtures with ratios ranging from 50:1 to 4:1, depending on the specific polarity of the target compound. rsc.orgrsc.org

| Compound Purified | Stationary Phase | Eluent System |

|---|---|---|

| 2-(Diallylamino)-5-methylbenzaldehyde | Silica Gel | Petroleum Ether/Ethyl Acetate (30:1, v/v) rsc.org |

| 3-((4-chlorobenzyl)oxy)benzaldehyde derivative | Silica Gel | Petroleum Ether/Ethyl Acetate (20:1) rsc.org |

| 3-(pyridin-4-ylmethoxy)benzaldehyde | Silica Gel | Ethyl Acetate/Petroleum Ether (1:4) rsc.org |

| N-benzoyl pyrrolidine | Kieselgel 60 | Ethyl Acetate/Hexanes (1.2:1) orgsyn.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound and its derivatives, HPLC provides superior resolution, speed, and sensitivity compared to standard column chromatography. researchgate.netresearchgate.net It is particularly useful for assessing the final purity of a synthesized compound and for quantifying impurities. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. In RP-HPLC, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile. researchgate.netresearchgate.net

Various HPLC methods have been developed for the analysis of benzaldehyde and related substances. researchgate.netrsc.org For instance, a method for determining benzaldehyde in injectable formulations utilizes a C18 column with an isocratic mobile phase of water, acetonitrile, and glacial acetic acid, with detection at 254 nm. researchgate.net The development of highly sensitive HPLC methods coupled with fluorescence detection after derivatization has also been reported, allowing for the quantification of benzaldehyde at very low concentrations. rsc.org Such methods are invaluable for quality control and stability studies of products containing or derived from this compound.

| Analyte | Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|---|

| Benzaldehyde | Zorbax StableBond C18 (250 x 4.6 mm, 5 µm) | Water/Acetonitrile/Glacial Acetic Acid (760:240:5, v/v/v) | 2.0 mL/min | DAD at 254 nm researchgate.net |

| Benzaldehyde (as derivative) | Reversed-phase SB-C18 | Gradient Elution | Not Specified | Fluorescence (Ex: 371 nm, Em: 421 nm) rsc.org |

| Benzaldehyde | Novapak C18 (250 mm × 4.5 mm, 5 µm) | Acetonitrile/Water (1:1) | 1.2 mL/min | UV at 254 nm researchgate.net |

| N-benzylphenethylamines | Not Specified | Not Specified | Not Specified | Liquid Chromatography/Diode Array Detection (LC/DAD) nih.gov |

Future Research Directions and Emerging Paradigms for 4 N Benzyl N Methylamino Benzaldehyde Research

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of 4-(N-Benzyl-N-methylamino)benzaldehyde and related N-benzylamines often involves multi-step processes such as the iminization of a benzaldehyde (B42025) followed by hydrogenation. google.com While effective, these methods can rely on metal catalysts and solvents that pose environmental concerns. Future research is poised to pivot towards greener and more efficient synthetic strategies.

A primary objective is the development of one-pot reactions that minimize waste and energy consumption. For instance, reductive amination protocols using more environmentally benign reducing agents could streamline the synthesis. researchgate.net The exploration of biocatalysis, employing enzymes to conduct specific transformations under mild conditions, represents a significant frontier. This could lead to highly selective syntheses with minimal environmental impact. Furthermore, the principles of green chemistry, such as the use of water or other eco-friendly solvents and the development of recyclable catalysts, will be central to creating truly sustainable pathways.

Table 1: Comparison of Synthetic Approaches for Aminobenzaldehyde Derivatives

| Feature | Traditional Synthesis | Future Sustainable Pathways |

|---|---|---|

| Catalysts | Often relies on precious metal catalysts (e.g., Palladium). google.com | Earth-abundant metal catalysts, organocatalysts, biocatalysts. |

| Solvents | Use of volatile organic compounds (VOCs). | Water, supercritical fluids, ionic liquids, or solvent-free conditions. |

| Efficiency | Can involve multiple steps with intermediate purification. | One-pot reactions, flow chemistry for continuous production. |

| Byproducts | May generate stoichiometric amounts of waste. | Atom-economical reactions designed to maximize incorporation of starting materials into the final product. |

| Energy Input | Often requires heating for extended periods. | Microwave-assisted or photochemically-driven reactions at ambient temperatures. |

Expansion of Catalytic Applications beyond Current Scope

While this compound is primarily viewed as a synthetic intermediate, its inherent structure suggests untapped potential as a ligand or organocatalyst. ontosight.ai The nitrogen and oxygen atoms can act as coordination sites for metal centers, opening avenues for its use in catalysis.

Future research will likely focus on modifying the core structure to create a new class of ligands for transition metal catalysis. By introducing chiral centers or additional coordinating groups, derivatives could be designed for asymmetric synthesis, a critical area in pharmaceutical development. Moreover, the electron-rich nature of the amino group and the electron-withdrawing aldehyde could be harnessed in organocatalysis, for example, in promoting condensation or conjugate addition reactions. Related N-benzylaniline structures have already shown promise as solid acid catalysts, suggesting that immobilizing this compound derivatives on solid supports could lead to robust, recyclable catalytic systems. biosynth.com

Exploration in Advanced Photonic and Electronic Materials

The molecular architecture of this compound, which features an electron-donating amino group connected to an electron-accepting aldehyde group via a π-conjugated phenyl ring, is characteristic of a "push-pull" or donor-π-acceptor (D-π-A) system. This arrangement is known to give rise to interesting photophysical properties, including strong intramolecular charge transfer (ICT), which is foundational for applications in photonics and electronics.

Future investigations will aim to systematically explore and fine-tune these properties.

Non-Linear Optics (NLO): The significant ICT character suggests that derivatives of this compound could exhibit large second-order NLO responses, making them candidates for materials used in optical communications and data storage.

Organic Light-Emitting Diodes (OLEDs): By modifying the aromatic core or the substituent groups, the emission wavelength and quantum efficiency could be tailored, leading to the development of new emitters for OLED displays.